ethyl 1-ethyl-6-({4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a combination of pyrazole, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a pyrimidine derivative under controlled conditions. Common reagents used in these reactions include ethyl bromide, piperazine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used[4][4].
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrazole Derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological properties.
Pyrimidine Derivatives: These compounds are widely studied for their roles in medicinal chemistry and as building blocks for nucleic acids.
Uniqueness
ETHYL 1-ETHYL-6-({4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of pyrazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry[4][4].
Properties
Molecular Formula |
C26H36N6O3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-[[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H36N6O3/c1-4-31-18-20(16-27-31)17-29-12-14-30(15-13-29)19-22-23(25(33)35-6-3)24(21-10-8-7-9-11-21)28-26(34)32(22)5-2/h7-11,16,18,24H,4-6,12-15,17,19H2,1-3H3,(H,28,34) |
InChI Key |
HMKFGBCFBCTBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(CC2)CC3=C(C(NC(=O)N3CC)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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